molecular formula C6H16N2Si B8020601 4,4-Dimethyl-1,4-azasilinan-1-amine

4,4-Dimethyl-1,4-azasilinan-1-amine

Cat. No.: B8020601
M. Wt: 144.29 g/mol
InChI Key: VFTMUZFYRUNMJH-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,4-azasilinan-1-amine is a silicon-containing heterocyclic amine. This compound is notable for its unique structure, which includes a silicon atom integrated into a six-membered ring. The presence of silicon in organic compounds often imparts unique chemical and physical properties, making such compounds of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,4-azasilinan-1-amine typically involves the reaction of a silicon-containing precursor with an amine. One common method involves the cyclization of a suitable silane derivative with an amine under controlled conditions. For example, the reaction of this compound dihydrochloride with a base can yield the free amine form of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving steps such as distillation or recrystallization to purify the final product. The specific conditions, such as temperature, pressure, and choice of solvents, would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,4-azasilinan-1-amine can undergo various chemical reactions, including:

    Oxidation: The silicon atom in the compound can be oxidized to form silanol or siloxane derivatives.

    Reduction: Reduction reactions can modify the amine group, potentially converting it to an amide or other derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents or alkylating agents can be used to introduce new functional groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield silanol derivatives, while substitution reactions could produce a variety of functionalized amines.

Scientific Research Applications

4,4-Dimethyl-1,4-azasilinan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds.

    Biology: Its unique structure makes it a candidate for studying silicon’s role in biological systems.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,4-azasilinan-1-amine involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, influencing the compound’s reactivity and stability. The amine group can participate in hydrogen bonding and nucleophilic reactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1,4-oxasilinan-1-amine: Similar structure but with an oxygen atom instead of silicon.

    4,4-Dimethyl-1,4-thiasilan-1-amine: Contains a sulfur atom in place of silicon.

    4,4-Dimethyl-1,4-carbasilinan-1-amine: Features a carbon atom instead of silicon.

Uniqueness

4,4-Dimethyl-1,4-azasilinan-1-amine is unique due to the presence of silicon, which imparts distinct chemical properties compared to its oxygen, sulfur, or carbon analogs. Silicon’s ability to form stable bonds with a variety of elements makes this compound particularly versatile in chemical synthesis and industrial applications.

Properties

IUPAC Name

4,4-dimethyl-1,4-azasilinan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2Si/c1-9(2)5-3-8(7)4-6-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTMUZFYRUNMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCN(CC1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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